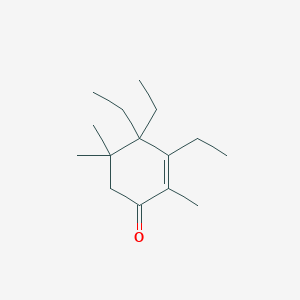
Ethylenediamine, N,N'-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its molecular structure, which includes ethylenediamine and chloroethyl groups, making it a versatile agent in chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride typically involves the reaction of ethylenediamine with chloroethyl compounds under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified through crystallization or distillation techniques to remove any impurities and obtain the final product in its trihydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other functional groups in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the chloroethyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce compounds with higher oxidation states.
Aplicaciones Científicas De Investigación
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to investigate the interactions of chloroethyl groups with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride involves its interaction with molecular targets through the chloroethyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A related compound with similar chloroethyl groups but different structural features.
2,2’-Dichlorodiethylamine Hydrochloride: Another compound with chloroethyl groups, used in various chemical applications.
Uniqueness
Ethylenediamine, N,N’-bis(2-chloroethyl)-N-(2-chloroethylaminoethyl)-, trihydrochloride is unique due to its specific combination of ethylenediamine and chloroethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
| 63918-35-4 | |
Fórmula molecular |
C10H25Cl6N3 |
Peso molecular |
400.0 g/mol |
Nombre IUPAC |
2-chloroethyl-bis[2-(2-chloroethylazaniumyl)ethyl]azanium;trichloride |
InChI |
InChI=1S/C10H22Cl3N3.3ClH/c11-1-4-14-6-9-16(8-3-13)10-7-15-5-2-12;;;/h14-15H,1-10H2;3*1H |
Clave InChI |
ONGVWYHEJMAKBW-UHFFFAOYSA-N |
SMILES canónico |
C(C[NH+](CC[NH2+]CCCl)CCCl)[NH2+]CCCl.[Cl-].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







